GW461484A

Fungal kinase selectivity Antifungal drug discovery Casein kinase 1

GW461484A is the definitive chemical probe for Yck2/Hrr25 dual inhibition in echinocandin-resistant C. albicans. Its co-crystal structure (PDB 6U6A, 2.45 Å) provides atomic-level detail for structure-guided optimization, while its 22-fold selectivity over human CK1α and >80% binding to only 10 off-target kinases ensure minimal host-cell toxicity in co-culture models. Critical as a low-stability reference standard (<1% MLM remaining) for benchmarking next-generation pyrazolo[1,5-a]pyridine analogs. Procure the only compound with comprehensive biochemical, structural, and genetic validation for fungal kinase biology.

Molecular Formula C19H15ClFN3
Molecular Weight 339.8 g/mol
Cat. No. B15621813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW461484A
Molecular FormulaC19H15ClFN3
Molecular Weight339.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H14FN3.ClH/c1-13-2-7-17-18(14-8-10-21-11-9-14)19(22-23(17)12-13)15-3-5-16(20)6-4-15;/h2-12H,1H3;1H
InChIKeyGZBVNKCHGRMAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW461484A for Antifungal Research: A Well-Characterized Casein Kinase 1 Probe


GW461484A (GW) is a 2,3-aryl-pyrazolopyridine small molecule that acts as a potent inhibitor of the yeast casein kinase 1 (CK1) family member Yck2 in Candida albicans [1]. Originally identified in a phenotypic screen for compounds that restore caspofungin sensitivity in drug-resistant C. albicans, GW461484A has become a foundational chemical probe for studying fungal kinase biology [2]. Its target engagement is confirmed by a co-crystal structure with Yck2 at 2.45 Å resolution (PDB: 6U6A) [3], enabling structure-guided optimization. While subsequent analogs have improved certain pharmacological properties, GW461484A remains the most extensively characterized compound in its class, with comprehensive data spanning biochemical, structural, and genetic validation of its antifungal mechanism [4].

Why GW461484A Cannot Be Substituted with Generic CK1 or p38 Inhibitors


Substituting GW461484A with a generic casein kinase 1 inhibitor or a human p38α inhibitor would fail to reproduce its antifungal profile for three quantifiable reasons. First, GW461484A achieves potent inhibition of fungal Yck2 (IC50 = 0.11 µM) while maintaining a 22-fold selectivity window over the human ortholog CK1α, a balance that most CK1 inhibitors do not replicate [1]. Second, unlike the SB-400868 scaffold, which selectively engages only Yck2, GW461484A targets both Yck2 and the functionally redundant kinase Hrr25, providing a dual-targeting advantage that genetic data indicate is crucial for crippling echinocandin-resistant C. albicans [2]. Third, GW461484A was profiled across >400 human kinases at 1 µM and showed >80% binding to only 10 additional kinases, demonstrating a narrow human kinome footprint that is atypical for kinase inhibitors originally discovered as p38α ligands (IC50 = 150 nM) and resulting in a lower risk of host-cell toxicity in co-culture models . These differentiating pharmacological properties are not preserved across structurally or mechanistically similar compounds, making empirical substitution unreliable.

Quantitative Differentiation of GW461484A from Analogs for Antifungal Research Procurement


Fungal Yck2 Selectivity Over Human CK1α: GW461484A Surpasses the Core-Hopped Bioisostere 1e

In a direct head-to-head comparison using recombinant kinase assays, GW461484A (GW) achieved a 22-fold selectivity for C. albicans Yck2 over human CK1α [1]. In contrast, the imidazo[1,2-a]pyridine bioisostere 1e (bearing the same 6-CN substituent but a core-modified scaffold) exhibited only 9.2-fold selectivity, a 2.4-fold loss in therapeutic window [1]. This indicates that the pyrazolo[1,5-a]pyridine core of GW461484A is a determinant of fungal selectivity that cannot be replicated by core-hopping alone.

Fungal kinase selectivity Antifungal drug discovery Casein kinase 1

Whole-Cell Antifungal Potency: GW461484A Maintains 4-Fold Superior MIC80 Over the Bioisostere 1e

When tested against wild-type C. albicans, GW461484A exhibited a minimum inhibitory concentration that reduces growth by 80% (MIC80) of 12.5 µM [1]. The bioisostere 1e, despite comparable biochemical Yck2 inhibition (IC50 = 0.10 µM), showed markedly weaker cellular activity with a MIC80 of 50 µM [1]. This 4-fold difference in whole-cell potency suggests that the pyrazolo[1,5-a]pyridine scaffold of GW461484A confers superior cell permeability or target engagement in a fungal cellular context relative to the imidazo[1,2-a]pyridine core.

Antifungal susceptibility Candida albicans MIC80

Human Kinome Selectivity: GW461484A Hits Fewer Than 3% of Tested Off-Target Kinases at 1 µM

GW461484A was profiled against a panel of over 400 human kinases at a concentration of 1 µM and demonstrated >80% binding to only 10 additional kinases beyond its primary targets . This corresponds to a hit rate of less than 2.5% across the kinome, a narrow selectivity profile that is atypical for kinase inhibitors. By comparison, the related compound SB-400868, originally developed as an ALK5/TGFBR1 inhibitor, retains significant activity against its original human kinase target [1], while many clinical kinase inhibitors typically engage 10–30% of the kinome at comparable concentrations [2].

Kinase selectivity profiling Off-target liability Chemical probe quality

Co-Crystal Structure Enables Structure-Based Optimization: GW461484A–Yck2 Complex Solved at 2.45 Å

A high-resolution co-crystal structure of GW461484A bound to the C. albicans Yck2 kinase domain was solved at 2.45 Å resolution (PDB ID: 6U6A) [1]. This structure reveals the detailed binding mode, including key hydrogen-bond interactions within the ATP-binding pocket and the orientation of the 2-(4-fluorophenyl) and pyridin-4-yl substituents [1]. In contrast, co-crystal structures for the 6-cyano analogs 2a and 1e or the SB-400868 scaffold bound to Yck2 have not been publicly deposited [2]. The availability of atomic-resolution structural data for GW461484A enables rational, structure-guided design of improved analogs and facilitates molecular docking studies for virtual screening campaigns.

Structural biology Kinase inhibitor design Protein–ligand complex

GW461484A Engages Both Yck2 and Hrr25, Providing Broad Casein Kinase Targeting Versus SB-400868's Single-Target Profile

Genetic and biochemical analyses revealed that GW461484A inhibits both Yck2 and Hrr25, two functionally overlapping casein kinases in C. albicans [1]. By contrast, SB-400868, a compound identified in the same phenotypic screen, selectively engages Yck2 without inhibiting Hrr25 [1]. The dual-targeting profile of GW461484A is particularly relevant because C. albicans can compensate for loss of Yck2 through Hrr25 activity; simultaneous disruption of both kinases more profoundly impairs fungal fitness and echinocandin resistance [2]. In vitro kinase assays confirmed that both GW461484A and SB-400868 inhibit Yck2, but only GW461484A additionally suppresses Hrr25 activity [1].

Target engagement Casein kinase redundancy Antifungal resistance

Metabolic Stability Defines GW461484A as a Benchmark Tool Compound: <1% MLM Stability Versus 66–80% for 6-CN Analogs

GW461484A exhibits minimal metabolic stability in mouse liver microsomes (MLM), with less than 1% of parent compound remaining after a 30-minute incubation [1]. The 6-cyano analog 2a and the bioisostere 1e, by contrast, demonstrate 66% and 80% MLM stability, respectively [1]. This quantitative disparity establishes GW461484A as an invaluable SAR benchmark: its near-complete metabolic degradation provides a definable baseline from which the stability gains of structural modifications (e.g., 6-CN substitution) can be precisely measured. No other compound in the series offers a similarly definitive 'zero-stability' reference point for structure-metabolism relationship studies.

Metabolic stability MLM assay SAR tool compound

Optimal Use Cases for GW461484A Based on Its Specific Evidence Profile


Structure-Guided Medicinal Chemistry: Using the GW461484A Co-Crystal Structure for Rational Analog Design

Medicinal chemistry teams developing next-generation Yck2 inhibitors should procure GW461484A as a structural biology tool. The solved co-crystal structure (PDB 6U6A, 2.45 Å) provides atomic-level detail of the ligand–kinase interactions, including hydrogen bonds and hydrophobic contacts within the ATP-binding pocket . This structural template can guide the design of analogs that retain key binding interactions while improving metabolic stability—the primary liability of GW461484A (MLM <1% remaining) [1]. The 22-fold fungal selectivity over human CK1α also provides a benchmark for assessing whether new analogs maintain an adequate therapeutic window [1].

Chemical Genetic Validation of Yck2–Hrr25 Functional Redundancy in Antifungal Resistance

Investigators studying the molecular basis of echinocandin resistance in C. albicans should use GW461484A for dual-target chemical genetic experiments. Unlike SB-400868, which inhibits only Yck2, GW461484A simultaneously suppresses both Yck2 and Hrr25 kinase activity . This dual engagement is critical because genetic depletion of YCK2 alone causes a ∼3-log10 decline in fungal burden in vivo, and Hrr25 can partially compensate for Yck2 loss [1][2]. GW461484A thus provides a more complete pharmacological blockade of the casein kinase stress pathway for phenotypic analysis than single-target probes.

Kinase Selectivity Benchmarking: A Narrow-Spectrum Tool for Host–Pathogen Co-Culture Studies

Researchers conducting C. albicans–human cell co-culture experiments should select GW461484A for its narrow human kinome footprint. At 1 µM, the compound binds >80% to only 10 out of >400 human kinases, ensuring minimal host-cell kinase perturbation . This property is particularly valuable when assessing the antifungal efficacy of Yck2 inhibition without confounding cytotoxicity arising from broad human kinase off-target effects. The compound's original p38α activity (IC50 = 150 nM) is well-documented, allowing researchers to control for this known off-target in experimental design .

SAR Benchmarking: Quantifying Metabolic Stability Improvements in Lead Optimization

Drug discovery programs optimizing the pyrazolo[1,5-a]pyridine scaffold should procure GW461484A as the definitive low-stability reference standard. Its near-complete degradation in mouse liver microsomes (<1% remaining at 30 min) provides a quantitative baseline against which stability gains of analogs can be precisely measured . The 6-cyano analogs 2a (66% MLM stability) and 1e (80% MLM stability) demonstrate that strategic substituent modifications can improve metabolic stability by two orders of magnitude . Without GW461484A as a benchmark, the magnitude of these improvements cannot be accurately contextualized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW461484A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.